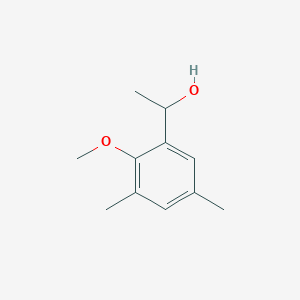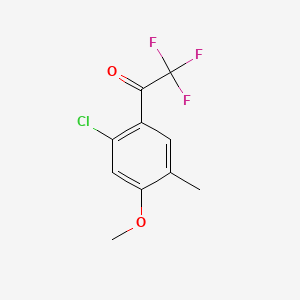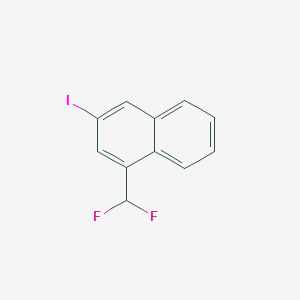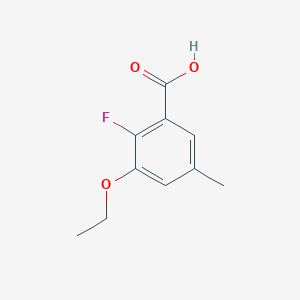
Lenalidomide-CO-PEG5-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-PEG5-OH is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective for various therapeutic applications. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG5-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG linker is then attached to lenalidomide through a coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-CO-PEG5-OH undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, bromine for bromination, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of lenalidomide, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Lenalidomide-CO-PEG5-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PEGylation and its effects on drug solubility and stability.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
Medicine: Explored as a therapeutic agent for treating hematologic malignancies and solid tumors.
Industry: Utilized in the development of novel drug delivery systems and formulations .
Mecanismo De Acción
Lenalidomide-CO-PEG5-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to increased immune response against cancer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways .
Comparación Con Compuestos Similares
Lenalidomide-CO-PEG5-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to other lenalidomide derivatives. Similar compounds include:
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Lenalidomide: The base compound without PEGylation, used widely in clinical settings
Conclusion
This compound represents a significant advancement in the field of drug development, offering improved solubility and bioavailability while retaining the therapeutic benefits of lenalidomide. Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for ongoing research and development.
Propiedades
Fórmula molecular |
C24H33N3O9 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C24H33N3O9/c28-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)25-19-3-1-2-17-18(19)16-27(24(17)32)20-4-5-21(29)26-23(20)31/h1-3,20,28H,4-16H2,(H,25,30)(H,26,29,31) |
Clave InChI |
GVAYSSVTXWMBBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)



![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
